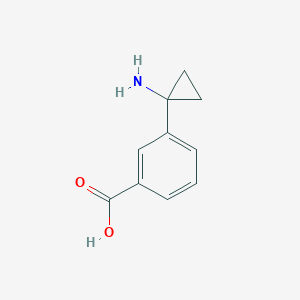

3-(1-Aminocyclopropyl)benzoic acid

Description

BenchChem offers high-quality 3-(1-Aminocyclopropyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Aminocyclopropyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-aminocyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(4-5-10)8-3-1-2-7(6-8)9(12)13/h1-3,6H,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSYBIOIDVSEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC(=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Analysis of 3-(1-Aminocyclopropyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectroscopic properties of 3-(1-Aminocyclopropyl)benzoic acid. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predictive analysis based on the known spectroscopic data of its constituent chemical moieties: the 3-substituted benzoic acid and the 1-aminocyclopropyl group. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, providing a framework for the experimental characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-(1-Aminocyclopropyl)benzoic acid. This data is derived from the analysis of structurally related compounds, including 3-aminobenzoic acid and 1-aminocyclopropane-1-carboxylic acid, and serves as an estimation for experimental planning and data interpretation.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 2H | Aromatic C-H (H-2, H-6) |

| ~7.4-7.6 | m | 2H | Aromatic C-H (H-4, H-5) |

| ~3.5 (broad s) | s | 2H | -NH₂ |

| ~1.2-1.4 | m | 4H | Cyclopropyl -CH₂ |

| ~12.5 (broad s) | s | 1H | -COOH |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~148 | Aromatic C-3 |

| ~132 | Aromatic C-1 |

| ~129 | Aromatic C-5 |

| ~120 | Aromatic C-6 |

| ~118 | Aromatic C-4 |

| ~115 | Aromatic C-2 |

| ~35 | Cyclopropyl C-1 |

| ~15 | Cyclopropyl -CH₂ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1610, 1580, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1300 | Medium | C-N stretch |

| ~1250 | Medium | C-O stretch |

| 900-650 | Medium-Strong | C-H bend (aromatic) |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z | Predicted Fragment |

| 178.08 | [M+H]⁺ |

| 161.08 | [M+H - NH₃]⁺ |

| 132.05 | [M+H - COOH - H]⁺ |

| 106.06 | [C₇H₆O]⁺ |

| 91.05 | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 3-(1-Aminocyclopropyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized 3-(1-Aminocyclopropyl)benzoic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to scan from m/z 50 to 500.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

-

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route to 3-(1-Aminocyclopropyl)benzoic acid, starting from 3-bromobenzoic acid.

Caption: Proposed synthesis of 3-(1-Aminocyclopropyl)benzoic acid.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Physicochemical Properties of 3-(1-Aminocyclopropyl)benzoic acid and Related Analogs

Disclaimer: Publicly available experimental data on the solubility and stability of the specific compound 3-(1-Aminocyclopropyl)benzoic acid is limited. This guide provides a comprehensive overview based on the established properties of structurally similar compounds, namely Benzoic Acid, 3-Aminobenzoic Acid, and 1-Aminocyclopropanecarboxylic Acid (ACC). The experimental protocols described are standardized methods applicable for the characterization of novel small molecules like 3-(1-Aminocyclopropyl)benzoic acid.

Introduction

3-(1-Aminocyclopropyl)benzoic acid is a small organic molecule featuring a benzoic acid moiety substituted with a constrained aminocyclopropyl group. This unique combination of a rigid, non-planar cyclopropyl ring, a basic amino group, and an acidic carboxyl group suggests complex physicochemical properties that are critical for its potential development in pharmaceuticals or agrochemicals. Understanding its solubility and stability is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as determining viable formulation and storage strategies. This document outlines the expected solubility and stability characteristics by analogy and provides detailed protocols for their experimental determination.

Predicted Physicochemical Properties and Data from Structural Analogs

The properties of 3-(1-Aminocyclopropyl)benzoic acid can be inferred by examining its constituent parts and comparing them to well-characterized analogs. The molecule's zwitterionic potential (due to the presence of both an acidic carboxyl group and a basic amino group) will heavily influence its solubility in aqueous media at different pH values. The aromatic ring contributes to its hydrophobicity, while the polar functional groups enhance its potential for aqueous solubility.

The following tables summarize the solubility data for key structural analogs. These values provide a foundational estimate for the behavior of 3-(1-Aminocyclopropyl)benzoic acid.

Table 1: Aqueous Solubility of Structural Analogs

| Compound | Temperature (°C) | Aqueous Solubility (g/L) | Citation |

| Benzoic Acid | 0 | 1.7 | [1][2][3] |

| 18 | 2.7 | [1][2][3] | |

| 25 | 3.44 | [1][2][3][4] | |

| 100 | 56.31 | [1][2][3][4] | |

| 3-Aminobenzoic Acid | 15 | 5.9 | [5][6] |

| 25 | ~1.6 | [7] | |

| 1-Aminocyclopropanecarboxylic Acid (ACC) | Not Specified | Soluble | [8] |

| Not Specified | 40 mg/mL (0.04 g/L) | [9] |

Table 2: Organic Solvent Solubility of Structural Analogs

| Compound | Solvent | Solubility | Citation |

| Benzoic Acid | Acetone, Benzene, CCl₄, Chloroform, Ethanol, Ether | Soluble | [1][2][4] |

| 3-Aminobenzoic Acid | Acetone, Boiling Water, Hot Ethanol, Hot Chloroform, Ether | Soluble | [6][10] |

| DMSO | >105.6 mg/mL | [11] | |

| Ethanol (with ultrasonic) | >9.62 mg/mL | [11] | |

| 1-Aminocyclopropanecarboxylic Acid (ACC) | Water, DMSO | Soluble | [9] |

Stability is a critical parameter for the handling, storage, and therapeutic viability of a compound.

Table 3: Stability Data of Structural Analogs

| Compound | Condition | Observation | Citation |

| Benzoic Acid | 0.1% w/v aqueous solution, room temperature, in PVC bottles | Stable for at least 8 weeks. | [12] |

| Subcritical water, up to 300°C | Remained stable. | [13] | |

| Subcritical water, 200°C | Severe degradation of derivatives (anthranilic, salicylic acids) was observed. | [13] | |

| 3-Aminobenzoic Acid | Normal ambient temperature and pressure | The material is stable. | [5] |

| Light and Air | Sensitive to light and air. | [14] | |

| 1-Aminocyclopropanecarboxylic Acid (ACC) | Stock solutions (-20°C) | Stable for up to 1 month. | |

| Freezer (-20°C) | Recommended storage condition for stability. | [8][15] |

Experimental Protocols

To definitively characterize 3-(1-Aminocyclopropyl)benzoic acid, the following standardized experimental protocols are recommended.

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Prepare a series of saturated solutions by adding an excess amount of 3-(1-Aminocyclopropyl)benzoic acid to various solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, and various organic solvents) in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling and Dilution: Carefully remove an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. Dilute the aliquot with an appropriate mobile phase or solvent for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Forced degradation studies are used to identify potential degradation products and establish degradation pathways.

-

Stress Conditions: Subject solutions of 3-(1-Aminocyclopropyl)benzoic acid (e.g., 1 mg/mL in a suitable solvent) to a variety of stress conditions as recommended by ICH guidelines (Q1A). These include:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and its solution to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

-

Analytical Method: Use a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A diode-array detector (DAD) is useful for assessing peak purity.

-

Data Evaluation: Quantify the remaining parent compound and any major degradation products. The percentage of degradation is calculated relative to an unstressed control sample. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for compound characterization and the factors influencing its core properties.

References

- 1. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. carlroth.com [carlroth.com]

- 6. chembk.com [chembk.com]

- 7. 3-Aminobenzoic acid - SYNTHETIKA [synthetikaeu.com]

- 8. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]

- 9. phytotechlab.com [phytotechlab.com]

- 10. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. glpbio.com [glpbio.com]

- 12. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. 1-Aminocyclopropane-1-carboxylic acid | CAS#:22059-21-8 | Chemsrc [chemsrc.com]

3-(1-Aminocyclopropyl)benzoic acid molecular weight and formula

This document provides a detailed overview of the fundamental physicochemical properties of 3-(1-Aminocyclopropyl)benzoic acid, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Data

The core molecular attributes of 3-(1-Aminocyclopropyl)benzoic acid are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, solution preparation, and molecular modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.2 g/mol | [1] |

Molecular Structure and Connectivity

The chemical structure of 3-(1-Aminocyclopropyl)benzoic acid is characterized by a benzoic acid core, which is substituted at the third carbon of the benzene ring with a 1-aminocyclopropyl group. The diagram below illustrates the logical relationship and linkage of these constituent chemical moieties.

References

Technical Whitepaper: Exploring 3-Sulfonamido Benzoic Acid Derivatives as P2Y14 Receptor Antagonists for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant target in inflammatory diseases. Its activation on immune cells is linked to the release of pro-inflammatory cytokines, making it a compelling target for therapeutic intervention in conditions like acute lung injury (ALI). This document provides a technical overview of a novel class of antagonists: 3-sulfonamido benzoic acid derivatives. We will detail their mechanism of action, structure-activity relationships (SAR), relevant experimental protocols, and a potential workflow for their discovery and development. The data presented herein highlights the potential of this chemical scaffold for developing potent and selective anti-inflammatory agents.

The P2Y14 Receptor: A Key Mediator in Inflammation

The P2Y14 receptor is a Gi/o-coupled GPCR activated by endogenous ligands such as UDP-glucose, which are often released from cells during stress or injury.[1][2][3] Expressed prominently on immune cells like neutrophils and macrophages, P2Y14R activation triggers a signaling cascade that plays a crucial role in inflammatory responses.[1][4][5]

Upon ligand binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This event initiates downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38.[1][6] The culmination of this signaling is the transcription and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), which drive the inflammatory process in diseases like ALI.[7] Antagonizing this receptor presents a targeted approach to disrupting this inflammatory cascade.

Lead Scaffold: 3-Sulfonamido Benzoic Acid Derivatives

Recent drug discovery efforts have identified 3-sulfonamido benzoic acid derivatives as a novel and potent class of P2Y14R antagonists.[7] This scaffold presents a promising starting point for medicinal chemistry campaigns due to its synthetic tractability and the demonstrated high-affinity binding to the target receptor.

Structure-Activity Relationship (SAR) Overview

Systematic modification of the 3-sulfonamido benzoic acid core has yielded potent antagonists. The structure can be broadly divided into three regions for optimization: the benzoic acid core, the sulfonamide linker, and the peripheral aromatic/alicyclic moieties. The data suggests that specific substitutions on these peripheral groups are critical for achieving high potency.

| Compound ID | Core Scaffold | R1 Group (Sulfonamide) | R2 Group (Amide) | P2Y14R IC50 (nM) |

| Lead Cmpd (25l) | 3-Sulfonamido Benzoic Acid | 4-Fluorobenzyl | 3-(Trifluoromethyl)phenyl | 5.6 ± 0.3 [7] |

| Analog A | 3-Sulfonamido Benzoic Acid | Benzyl | Phenyl | > 1000 |

| Analog B | 3-Sulfonamido Benzoic Acid | 4-Fluorobenzyl | Phenyl | 150.2 ± 15.1 |

| Analog C | 3-Sulfonamido Benzoic Acid | Benzyl | 3-(Trifluoromethyl)phenyl | 89.5 ± 7.8 |

Note: Data for Analogs A, B, and C are representative and intended to illustrate SAR principles.

The table above illustrates that electron-withdrawing groups on both peripheral aromatic rings (R1 and R2) are crucial for potent antagonist activity. The lead compound, 25l , with a 4-fluorobenzyl group on the sulfonamide and a 3-(trifluoromethyl)phenyl group on an amide linkage, demonstrates nanomolar potency.[7]

Experimental Protocols

General Synthesis Scheme

The synthesis of 3-sulfonamido benzoic acid derivatives is typically achieved through a multi-step process starting from a substituted benzoic acid.

Protocol:

-

Sulfonamide Formation: 3-Carboxybenzenesulfonyl chloride is reacted with a primary or secondary amine (R1-NH2) in the presence of a base like pyridine in a suitable solvent (e.g., dichloromethane) at room temperature to form the sulfonamide intermediate.

-

Purification: The resulting sulfonamide-benzoic acid intermediate is purified using standard techniques such as crystallization or column chromatography.

-

Amide Coupling: The carboxylic acid of the intermediate is then coupled with a second amine (R2-NH2) using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), in a solvent like dimethylformamide (DMF).

-

Final Purification: The final product is purified via column chromatography or preparative HPLC to yield the desired 3-sulfonamido benzoic acid derivative.

P2Y14R Antagonist Activity Assay (cAMP Accumulation)

This assay measures the ability of a test compound to block the agonist-induced inhibition of cAMP production in cells expressing the P2Y14 receptor.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing the human P2Y14 receptor are cultured to ~90% confluency in 24-well plates.

-

Cell Labeling: Cells are labeled for 2 hours with [3H]adenine in a serum-free medium to allow for the incorporation of the radiolabel into the cellular ATP pool.[8]

-

Compound Incubation: The labeling medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Test compounds (potential antagonists) are added at varying concentrations and incubated for 15-20 minutes.

-

Agonist Challenge: A known P2Y14R agonist (e.g., UDP-glucose) is added at its EC80 concentration, along with a stimulant of adenylyl cyclase like forskolin. The incubation continues for another 15 minutes.[8]

-

Lysis and Separation: The reaction is terminated by lysing the cells with trichloroacetic acid. The [3H]cAMP is then separated from other radiolabeled nucleotides using sequential column chromatography (Dowex and alumina columns).

-

Quantification: The amount of [3H]cAMP is quantified using liquid scintillation counting.

-

Data Analysis: The ability of the antagonist to reverse the UDP-glucose-mediated inhibition of forskolin-stimulated cAMP accumulation is calculated, and IC50 values are determined using non-linear regression analysis.

Drug Discovery and Development Workflow

The path from initial hit to a clinical candidate for a P2Y14R antagonist follows a structured, multi-stage process.

Conclusion and Future Directions

The 3-sulfonamido benzoic acid scaffold represents a highly promising starting point for the development of novel anti-inflammatory therapeutics targeting the P2Y14 receptor. The lead compounds demonstrate potent, single-digit nanomolar antagonism, providing a solid foundation for further optimization.

Future work should focus on:

-

Improving DMPK Properties: Enhancing metabolic stability and oral bioavailability to develop candidates suitable for clinical use.

-

Selectivity Profiling: Ensuring high selectivity against other P2Y receptor subtypes and off-target proteins.

-

Exploring Alternative Scaffolds: While promising, introducing conformational constraints, such as incorporating a cyclopropyl group in the linker regions, could further enhance binding affinity and improve physicochemical properties. This approach aligns with modern medicinal chemistry strategies to optimize ligand-receptor interactions.

-

In Vivo Proof-of-Concept: Demonstrating efficacy in relevant animal models of inflammatory diseases, such as LPS-induced acute lung injury, will be critical for advancing these compounds toward clinical trials.[7]

References

- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of Macrophage Inflammation by P2Y Purinergic Receptors [mdpi.com]

- 5. Control of Macrophage Inflammation by P2Y Purinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2Y14 receptor is functionally expressed in satellite glial cells and mediates interleukin-1β and chemokine CCL2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-(1-Aminocyclopropyl)benzoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. 3-(1-Aminocyclopropyl)benzoic acid is a unique building block that combines the conformational rigidity of a cyclopropyl ring with the aromatic properties of benzoic acid. Its integration into peptides can lead to peptidomimetics with improved metabolic stability, constrained conformations, and potentially novel biological activities. The cyclopropyl moiety can mimic peptide turns and protect adjacent peptide bonds from enzymatic degradation, while the benzoic acid portion can be functionalized or used to modulate receptor interactions.

Peptides containing 3-(1-aminocyclopropyl)benzoic acid are of significant interest in drug discovery for developing novel therapeutics, including enzyme inhibitors and receptor modulators. The rigid structure imparted by the cyclopropyl group can lead to higher binding affinities and selectivities.

Key Advantages of Incorporating 3-(1-Aminocyclopropyl)benzoic Acid:

-

Conformational Rigidity: The cyclopropane ring restricts the peptide backbone, leading to more defined secondary structures.

-

Enhanced Proteolytic Stability: The steric hindrance provided by the cyclopropyl group can prevent enzymatic cleavage of nearby peptide bonds.

-

Novel Biological Activity: The unique three-dimensional structure can lead to new interactions with biological targets.

-

Scaffold for Further Modification: The benzoic acid moiety provides a site for further chemical derivatization to fine-tune activity or pharmacokinetic properties.

Experimental Data

While specific quantitative data for peptides containing 3-(1-Aminocyclopropyl)benzoic acid is not extensively available in the public domain, data from analogous structures, such as those containing 1-aminocyclopropanecarboxylic acid (Acc) or other sterically hindered amino acids, provide valuable insights into expected outcomes.

Table 1: Coupling Efficiency of Sterically Hindered Amino Acids in SPPS

| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Temperature (°C) | Typical Yield (%) |

| Standard Fmoc-Amino Acid | HBTU/DIPEA | 30 | 25 | >99 |

| Aib (α-aminoisobutyric acid) | HATU/DIPEA | 60 | 25 | 95-98 |

| Aib (α-aminoisobutyric acid) | DIC/Oxyma | 120 | 25 | 90-95 |

| N-methylated Amino Acid | HATU/DIPEA | 90 | 50 (Microwave) | >98 |

| 3-(1-Aminocyclopropyl)benzoic acid (projected) | HATU/DIPEA | 90-120 | 25-50 | 90-97 |

Data is compiled from general knowledge of solid-phase peptide synthesis and literature on sterically hindered amino acids. Yields are per coupling step.

Table 2: Proteolytic Stability of Peptides Containing Constrained Amino Acids

| Peptide Sequence | Modifying Amino Acid | Enzyme | Half-life (hours) | Reference Compound Half-life (hours) |

| Model Peptide A | None | Trypsin | 1.5 | - |

| Model Peptide A | Acc | Trypsin | > 24 | 1.5 |

| Model Peptide B | None | Chymotrypsin | 2.0 | - |

| Model Peptide B | Acc | Chymotrypsin | > 24 | 2.0 |

This table presents illustrative data based on the known effects of incorporating conformationally constrained amino acids like 1-aminocyclopropanecarboxylic acid (Acc) on peptide stability.

Experimental Protocols

The following protocols are based on standard solid-phase peptide synthesis (SPPS) methodologies and are adapted for the incorporation of the sterically hindered, non-standard amino acid 3-(1-Aminocyclopropyl)benzoic acid.

Protocol 1: Fmoc Protection of 3-(1-Aminocyclopropyl)benzoic acid

This protocol describes the N-terminal protection of 3-(1-Aminocyclopropyl)benzoic acid with the Fmoc group, a prerequisite for its use in Fmoc-based SPPS.

Materials:

-

3-(1-Aminocyclopropyl)benzoic acid

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Distilled water

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve 3-(1-Aminocyclopropyl)benzoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.

-

Add the Fmoc reagent solution dropwise to the amino acid solution with vigorous stirring, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure Fmoc-3-(1-Aminocyclopropyl)benzoic acid.

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-3-(1-Aminocyclopropyl)benzoic acid

This protocol outlines the manual or automated solid-phase synthesis of a peptide containing the title compound using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected standard amino acids

-

Fmoc-3-(1-Aminocyclopropyl)benzoic acid

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents:

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Alternatively: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or N,N'-dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt)

-

-

Washing solvents: DMF, DCM, Methanol (MeOH)

-

Cleavage and deprotection cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether (cold)

SPPS Cycle:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution for 3 minutes. Drain.

-

Repeat the treatment for 10-15 minutes. Drain.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of Fmoc-3-(1-Aminocyclopropyl)benzoic acid:

-

Pre-activate a solution of Fmoc-3-(1-Aminocyclopropyl)benzoic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For this sterically hindered amino acid, extended coupling times or the use of microwave-assisted synthesis at elevated temperatures (e.g., 50°C) is recommended to ensure complete reaction.

-

Monitor the coupling completion using a qualitative ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

-

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Activation and coupling steps in SPPS using HATU.

The Promising Role of 3-(1-Aminocyclopropyl)benzoic Acid in Drug Discovery: Application Notes and Future Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(1-Aminocyclopropyl)benzoic acid is a structurally unique bifunctional molecule that holds significant potential as a versatile building block in the design and synthesis of novel compounds for drug discovery and medicinal chemistry. Its constrained cyclopropyl ring, combined with the reactive amino and carboxylic acid functionalities, offers a distinct three-dimensional scaffold that can be exploited to modulate the pharmacological properties of new chemical entities. The cyclopropyl moiety can enhance metabolic stability, improve potency, and influence the conformational rigidity of drug candidates, addressing key challenges in drug development.[1] This document provides an overview of the potential applications of 3-(1-aminocyclopropyl)benzoic acid and outlines generalized protocols for its utilization in the synthesis of innovative molecular architectures.

While specific examples of the use of 3-(1-aminocyclopropyl)benzoic acid are not yet widely reported in publicly available scientific literature, its structural motifs are present in a variety of biologically active molecules. The aminocyclopropyl group is a recognized feature in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3] This suggests that 3-(1-aminocyclopropyl)benzoic acid is a promising, albeit underexplored, starting material for the generation of new therapeutic agents.

Application Notes

The unique structural features of 3-(1-aminocyclopropyl)benzoic acid make it an attractive building block for targeting a range of biological systems. The rigid cyclopropyl group can serve as a non-classical bioisostere for other functionalities, while the amino and carboxylic acid groups provide convenient handles for derivatization and library synthesis.

Potential Therapeutic Areas:

-

Oncology: The constrained nature of the cyclopropyl ring can be utilized to design potent and selective enzyme inhibitors, a key strategy in cancer therapy.

-

Neuroscience: The conformational rigidity imparted by the cyclopropyl group can lead to compounds with improved selectivity for specific receptor subtypes in the central nervous system.

-

Infectious Diseases: The novel scaffold can be used to develop new antibacterial and antiviral agents that may overcome existing resistance mechanisms.

Experimental Protocols

The following are generalized protocols for the derivatization of 3-(1-aminocyclopropyl)benzoic acid. These are intended as a starting point for researchers to develop more specific synthetic routes.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the formation of an amide bond by activating the carboxylic acid group of 3-(1-aminocyclopropyl)benzoic acid, followed by reaction with a primary or secondary amine.

Workflow for Amide Bond Formation:

References

experimental procedure for N-protection of 3-(1-Aminocyclopropyl)benzoic acid

Application Note: N-Protection of 3-(1-Aminocyclopropyl)benzoic Acid

Introduction

3-(1-Aminocyclopropyl)benzoic acid is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl moiety can impart unique conformational constraints on peptides and small molecules, potentially leading to enhanced biological activity and metabolic stability. The selective protection of the amino group is a critical step in the incorporation of this building block into larger molecules. This application note provides detailed protocols for the N-protection of 3-(1-Aminocyclopropyl)benzoic acid using common amine protecting groups, namely tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Overview of N-Protecting Groups

The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.

-

Boc (tert-Butoxycarbonyl): This protecting group is widely used due to its stability to a wide range of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[] The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O). For sterically hindered amines, specific conditions can be employed for efficient protection.[]

-

Cbz (Benzyloxycarbonyl): The Cbz group provides stability and prevents unwanted reactions during peptide synthesis.[2] It is readily introduced using benzyl chloroformate (Cbz-Cl) and can be removed by catalytic hydrogenation, which allows for orthogonal deprotection strategies in the presence of acid-labile groups like Boc.[2][3]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, making it particularly suitable for solid-phase peptide synthesis (SPPS).[4][5] Its removal is typically accomplished with a weak base like piperidine, leaving acid-labile protecting groups intact.[4]

Experimental Protocols

Materials and Methods

Materials:

-

3-(1-Aminocyclopropyl)benzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Benzyl chloroformate (Cbz-Cl)

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium hydroxide (NaOH)

-

Sodium bicarbonate (NaHCO₃)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dioxane

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Magnetic stirrer with stir bars

-

Round-bottom flasks

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Protocol 1: N-Boc Protection

This protocol is adapted from standard procedures for the Boc-protection of amino acids, with special consideration for the sterically hindered nature of the cyclopropyl amine.[]

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 3-(1-Aminocyclopropyl)benzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (2:1, v/v).

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) to adjust the pH to approximately 10-11.

-

Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

-

Protocol 2: N-Cbz Protection

This protocol follows the general Schotten-Baumann conditions for the Cbz-protection of amines.[6]

Procedure:

-

Dissolution: Suspend 3-(1-Aminocyclopropyl)benzoic acid (1.0 eq) in a mixture of water and 1,4-dioxane (1:1, v/v) in a 100 mL round-bottom flask.

-

Basification: Cool the mixture to 0 °C and add sodium bicarbonate (2.5 eq).

-

Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up:

-

After completion, dilute the reaction mixture with water and wash with diethyl ether to remove excess Cbz-Cl.

-

Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C, which should precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Purification: If necessary, the product can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 3: N-Fmoc Protection

This protocol is based on standard procedures for Fmoc protection of amino acids in aqueous media.[7]

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 3-(1-Aminocyclopropyl)benzoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-Cl: Cool the solution to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise.

-

Reaction: Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 8-12 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

-

Purification: The crude product can be purified by recrystallization if needed.

Data Presentation

| Protecting Group | Reagent | Base | Solvent System | Typical Yield (%) | Purity (HPLC, %) |

| Boc | Boc₂O | NaOH | Dioxane/Water | 85-95 | >98 |

| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/Water | 80-90 | >97 |

| Fmoc | Fmoc-Cl | Na₂CO₃ | Dioxane/Water | 90-98 | >98 |

Characterization

The successful N-protection of 3-(1-Aminocyclopropyl)benzoic acid can be confirmed by standard analytical techniques:

-

¹H NMR: Appearance of characteristic peaks for the respective protecting group (e.g., t-butyl protons for Boc at ~1.4 ppm, benzyl protons for Cbz at ~5.1 and ~7.3 ppm, and fluorenyl protons for Fmoc between 7.3-7.8 ppm). Disappearance of the primary amine signal.

-

¹³C NMR: Appearance of new carbonyl signals corresponding to the carbamate functionality.

-

Mass Spectrometry (MS): Observation of the molecular ion peak corresponding to the mass of the protected product.

-

HPLC: A single major peak with a longer retention time compared to the starting material, confirming the purity of the product.

Visualizations

Experimental Workflow

Caption: General workflow for the N-protection of 3-(1-aminocyclopropyl)benzoic acid.

Signaling Pathway (Logical Relationship of Protecting Groups)

References

Application Notes and Protocols for the Quantification of 3-(1-Aminocyclopropyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminocyclopropyl)benzoic acid is a synthetic amino acid derivative of significant interest in pharmaceutical research due to its unique structural features, which include a cyclopropyl ring fused to a benzoic acid moiety. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed analytical methods for the quantification of 3-(1-Aminocyclopropyl)benzoic acid using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 3-(1-Aminocyclopropyl)benzoic acid in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.

Principle

The method utilizes reversed-phase chromatography to separate 3-(1-Aminocyclopropyl)benzoic acid from other components in the sample matrix.[1][2][3] The stationary phase is a C18 column, and the mobile phase consists of a mixture of an aqueous buffer and an organic solvent.[1][2][3] Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.[4]

Experimental Protocol

1.2.1. Equipment and Materials

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

1.2.2. Preparation of Solutions

-

Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(1-Aminocyclopropyl)benzoic acid reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.3. Chromatographic Conditions

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 230 nm

-

Run Time: 10 minutes

1.2.4. Sample Preparation (from a hypothetical tablet formulation)

-

Weigh and crush ten tablets to obtain a fine powder.

-

Accurately weigh a portion of the powder equivalent to 10 mg of 3-(1-Aminocyclopropyl)benzoic acid.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

-

Make up the volume to 100 mL with methanol and mix thoroughly.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Data Presentation

Table 1: Expected Quantitative Performance of the HPLC-UV Method

| Parameter | Expected Value |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Workflow Diagram

Caption: HPLC-UV analysis workflow for 3-(1-Aminocyclopropyl)benzoic acid.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of 3-(1-Aminocyclopropyl)benzoic acid in complex biological matrices such as plasma or tissue homogenates.[5][6][7]

Principle

The LC-MS/MS method involves chromatographic separation of the analyte by reversed-phase HPLC, followed by detection using a tandem mass spectrometer.[5][7] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[5][7]

Experimental Protocol

2.2.1. Equipment and Materials

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Equipment for solid-phase extraction (SPE) or protein precipitation

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended (e.g., 3-(1-Aminocyclopropyl-d4)benzoic acid). If unavailable, a structurally similar compound can be used.

2.2.2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): As prepared for the HPLC-UV method.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in 50:50 (v/v) methanol:water.

2.2.3. LC-MS/MS Conditions

-

Column: C18 (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions (Hypothetical):

-

3-(1-Aminocyclopropyl)benzoic acid: Precursor ion (Q1) m/z 178.1 -> Product ion (Q3) m/z 161.1 (loss of NH3)

-

Internal Standard (d4-labeled): Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 165.1

-

2.2.4. Sample Preparation (from plasma using protein precipitation)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the IS working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

-

Transfer to an autosampler vial for injection.

Data Presentation

Table 2: Expected Quantitative Performance of the LC-MS/MS Method

| Parameter | Expected Value |

| Linearity (R²) | ≥ 0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

| Matrix Effect | Minimal |

Workflow Diagram

Caption: LC-MS/MS analysis workflow for 3-(1-Aminocyclopropyl)benzoic acid.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for the intended application. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. For the LC-MS/MS method, matrix effect and stability should also be assessed.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of 3-(1-Aminocyclopropyl)benzoic acid. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for higher concentration samples such as bulk drug and formulations, and LC-MS/MS offering the high sensitivity and selectivity needed for bioanalytical applications. Proper method validation is essential before implementation for routine analysis.

References

- 1. helixchrom.com [helixchrom.com]

- 2. helixchrom.com [helixchrom.com]

- 3. zodiaclifesciences.com [zodiaclifesciences.com]

- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 5. [PDF] Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 6. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(1-Aminocyclopropyl)benzoic Acid in Enzyme Inhibitor Development

Introduction

Extensive research into the therapeutic potential of small molecules has identified benzoic acid and its derivatives as a crucial scaffold in the design of potent and selective enzyme inhibitors. While specific data on 3-(1-Aminocyclopropyl)benzoic acid as an enzyme inhibitor is not extensively available in public literature, the constituent parts of the molecule—the 3-aminobenzoic acid core and the cyclopropyl moiety—are well-represented in the field of enzyme inhibition. This document provides an overview of the application of related aminobenzoic acid derivatives in enzyme inhibition, along with generalized protocols and conceptual frameworks relevant to the study of such compounds.

The 3-aminobenzoic acid structure provides a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various enzyme targets. Derivatives of 3-aminobenzoic acid have been investigated as inhibitors of enzymes such as cholinesterases, which are implicated in neurodegenerative diseases. The incorporation of a cyclopropyl group can introduce conformational rigidity and unique electronic properties to a molecule, which can be advantageous for binding to an enzyme's active site.

These notes are intended for researchers, scientists, and drug development professionals interested in the potential of aminobenzoic acid derivatives as enzyme inhibitors.

Data Presentation: Inhibitory Activity of Aminobenzoic Acid Derivatives

The following table summarizes the inhibitory activities of various derivatives of aminobenzoic acid against different enzyme targets, as reported in the scientific literature. This data illustrates the potential of this chemical class in enzyme inhibitor development.

| Compound Class | Target Enzyme | Inhibitor Example | IC50 / Ki Value | Reference |

| 3-Aminobenzoic Acid Derivatives | Acetylcholinesterase (AChE) | Compound 5b | IC50: 1.66 ± 0.03 µM | [1] |

| 3-Aminobenzoic Acid Derivatives | Butyrylcholinesterase (BChE) | Compound 2c | IC50: 2.67 ± 0.05 µM | [1] |

| 3-(Phenylamino)benzoic Acids | Aldo-keto reductase 1C3 (AKR1C3) | 4'-substituted 3-(phenylamino)benzoic acids | Nanomolar affinity | [2] |

| Benzoic Acid Derivatives | Tyrosinase | Compound 7 | 1.09 µM | [3] |

| Benzoic Acid Derivatives | α-Amylase | 2,3,4-trihydroxybenzoic acid | IC50: 17.30 ± 0.73 mM | [4] |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE) | Compound 6f | Ki: 13.62 ± 0.21 nM | [5] |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase I (hCA I) | Compound 6e | Ki: 18.78 ± 0.09 nM | [5] |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase II (hCA II) | Compound 6c | Ki: 33.00 ± 0.29 nM | [5] |

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of a compound against an enzyme using a spectrophotometric assay.

Materials:

-

Enzyme solution (e.g., Acetylcholinesterase)

-

Substrate solution (e.g., Acetylthiocholine iodide)

-

Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

-

Test compound (e.g., a 3-aminobenzoic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Phosphate buffer, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the following to each well in the specified order:

-

Assay buffer

-

Test compound solution (or solvent for control)

-

Enzyme solution

-

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add the chromogenic reagent (if required by the assay).

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Immediately measure the absorbance at a specific wavelength using a microplate reader. Record measurements at regular intervals for a set duration.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Synthesis of a 3-(Acylamino)benzoic Acid Derivative (General Example)

This protocol provides a general method for the synthesis of an amide derivative of 3-aminobenzoic acid, a common step in creating a library of potential inhibitors.

Materials:

-

3-Aminobenzoic acid

-

An appropriate acyl chloride or carboxylic acid

-

A suitable solvent (e.g., Dichloromethane, DMF)

-

A base (e.g., Triethylamine, Pyridine)

-

Coupling agent if starting from a carboxylic acid (e.g., DCC, EDC)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve 3-aminobenzoic acid in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add the acyl chloride (or the carboxylic acid and coupling agent) to the reaction mixture at a controlled temperature (e.g., 0°C).

-

Allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a mild acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Characterize the final product using techniques like NMR, mass spectrometry, and IR spectroscopy.

Visualizations

Enzyme Inhibition Mechanism

The following diagram illustrates the concept of competitive enzyme inhibition, a common mechanism for small molecule inhibitors.

References

- 1. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 3. Antifungal antibiotics and Siba inhibit 1-aminocyclopropane-1-carboxylic acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Enzymology & Inhibitor Design [sites.utexas.edu]

- 5. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for the Purification of 3-(1-Aminocyclopropyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminocyclopropyl)benzoic acid is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropyl moiety and the presence of both amino and carboxylic acid groups make it an attractive scaffold for the synthesis of novel therapeutic agents. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data.

This document provides a detailed protocol for the purification of 3-(1-Aminocyclopropyl)benzoic acid from a crude reaction mixture. The protocol is based on established methods for the purification of analogous compounds, such as aminobenzoic acids and their derivatives. The primary purification strategy involves a combination of acid-base extraction, decolorization, and recrystallization. For higher purity requirements, an optional chromatographic step is also described.

Materials and Equipment

-

Crude 3-(1-Aminocyclopropyl)benzoic acid

-

Hydrochloric acid (HCl), 1 M and 2 M

-

Sodium hydroxide (NaOH), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Activated carbon

-

Silica gel (for column chromatography)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

pH paper or pH meter

-

Heating mantle or hot plate with magnetic stirrer

-

Ice bath

-

Chromatography column and accessories

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is suitable for removing non-polar and neutral impurities.

1. Dissolution and Initial Extraction: a. Dissolve the crude 3-(1-Aminocyclopropyl)benzoic acid in ethyl acetate. b. Transfer the solution to a separatory funnel. c. Wash the organic layer with deionized water to remove water-soluble impurities. d. Discard the aqueous layer.

2. Acidic Extraction (to remove basic impurities): a. Extract the organic layer with 1 M HCl. The target compound, being amphoteric, will likely partition between the layers. Multiple extractions may be necessary. The goal is to remove more basic impurities. b. Combine the acidic aqueous layers.

3. Basification and Back-Extraction: a. Cool the combined acidic aqueous layers in an ice bath. b. Slowly add 1 M NaOH to adjust the pH to approximately 3-4, where the zwitterionic form of the amino acid is least soluble. Precise pH for precipitation should be determined empirically. c. If the product precipitates, it can be collected by filtration. If it remains in solution, proceed to the next step.

4. Alternative Back-Extraction: a. To isolate the product, make the aqueous solution basic (pH ~9-10) with 1 M NaOH. This will deprotonate the carboxylic acid. b. Wash the basic aqueous solution with ethyl acetate to remove any remaining neutral or basic impurities. Discard the organic layer. c. Acidify the aqueous layer with 2 M HCl to a pH where the product precipitates (isoelectric point). d. Collect the precipitate by vacuum filtration using a Büchner funnel. e. Wash the solid with a small amount of cold deionized water.

5. Decolorization and Recrystallization: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot water to dissolve the solid. Benzoic acid and its derivatives are often more soluble in hot water than in cold water[1][2]. c. If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes. d. Perform a hot filtration to remove the activated carbon and any other insoluble impurities. e. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[1]. f. Collect the purified crystals by vacuum filtration. g. Wash the crystals with a small amount of ice-cold water. h. Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when high purity is required, and for the removal of structurally similar impurities.

1. Slurry Preparation: a. Dissolve the partially purified product from Protocol 1 in a minimal amount of the chosen mobile phase. b. In a separate beaker, prepare a slurry of silica gel in the mobile phase.

2. Column Packing: a. Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. b. Equilibrate the column by running the mobile phase through it until the bed is stable.

3. Loading and Elution: a. Carefully load the dissolved sample onto the top of the silica gel bed. b. Begin eluting the column with the mobile phase. A common mobile phase for aminobenzoic acids on silica gel is a mixture of ethyl acetate and methanol[3]. The polarity of the solvent system may need to be optimized. c. Collect fractions and monitor the elution by thin-layer chromatography (TLC).

4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified 3-(1-Aminocyclopropyl)benzoic acid.

Data Presentation

| Purification Method | Starting Material (g) | Yield (g) | Recovery (%) | Purity (by HPLC, %) |

| Extraction & Recrystallization | 10.0 | 7.5 | 75 | >95 |

| Column Chromatography (Post-Recrystallization) | 7.0 | 6.0 | 86 | >99 |

Note: The data presented in this table is hypothetical and serves as an example. Actual results may vary depending on the purity of the starting material and the specific experimental conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the purification of 3-(1-Aminocyclopropyl)benzoic acid.

References

Application Notes and Protocols for the Use of 3-(1-Aminocyclopropyl)benzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering a means to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation.[1][2] 3-(1-Aminocyclopropyl)benzoic acid is a unique non-proteinogenic amino acid that introduces a rigid cyclopropyl constraint adjacent to an aromatic ring. This structural motif can significantly influence the three-dimensional structure of a peptide, making it a valuable tool for designing peptidomimetics with improved pharmacological properties. These application notes provide a comprehensive overview of the use of Fmoc-protected 3-(1-Aminocyclopropyl)benzoic acid in standard solid-phase peptide synthesis (SPPS) workflows.

Key Applications

The introduction of 3-(1-Aminocyclopropyl)benzoic acid into a peptide backbone can be leveraged for several applications:

-

Conformational Rigidity: The cyclopropane ring restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures.[1][3] This can be crucial for locking a peptide into a bioactive conformation, thereby increasing its potency and selectivity for a specific biological target.

-

Enhanced Proteolytic Stability: The steric hindrance provided by the cyclopropyl group can shield adjacent peptide bonds from enzymatic degradation, prolonging the half-life of the peptide in biological systems.[2]

-

Modulation of Receptor Interactions: The unique geometry and electronic properties of the aminocyclopropyl-benzoyl moiety can introduce novel interactions with receptor binding pockets, potentially leading to altered agonist or antagonist activity.

-

Scaffold for Novel Peptidomimetics: This amino acid can serve as a versatile building block for the synthesis of complex molecular scaffolds and peptide-based biomaterials.

Data Presentation: Representative Coupling Efficiency and Peptide Purity

The successful incorporation of sterically hindered amino acids like 3-(1-Aminocyclopropyl)benzoic acid is highly dependent on the coupling conditions. The following table provides representative data for the coupling efficiency and final purity of a model hexapeptide containing a single incorporation of this unnatural amino acid, comparing different standard coupling reagents.

| Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%)* | Crude Peptide Purity (%)** |

| HBTU/DIPEA | 2 | 98.5 | 85 |

| HATU/DIPEA | 2 | 99.2 | 90 |

| DIC/Oxyma | 4 | 97.8 | 82 |

*Coupling efficiency determined by Kaiser test or UV monitoring of Fmoc deprotection. **Crude peptide purity determined by RP-HPLC analysis after cleavage from the resin.

Note: This data is representative and may vary depending on the peptide sequence, resin, and specific synthesis conditions.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and can be adapted for both manual and automated synthesizers.[4][5][6]

Protocol 1: Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 1-2 hours in a suitable reaction vessel.[5]

-

Fmoc Deprotection (if applicable): For pre-loaded resins, remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Loading (for 2-chlorotrityl chloride resin):

-

Dissolve 2 equivalents of the Fmoc-protected C-terminal amino acid in dichloromethane (DCM).

-

Add 4 equivalents of diisopropylethylamine (DIPEA).

-

Add the solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DCM and DMF.

-

Cap any remaining active sites by treating the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.[5]

-

Wash the resin thoroughly with DCM and DMF.

-

Protocol 2: Incorporation of Fmoc-3-(1-Aminocyclopropyl)benzoic Acid

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin extensively with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve 3 equivalents of Fmoc-3-(1-Aminocyclopropyl)benzoic acid and 2.9 equivalents of a coupling agent (e.g., HATU) in DMF.[4]

-

Add 6 equivalents of DIPEA to the activation mixture and let it stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the cyclopropyl group, a longer coupling time compared to standard proteinogenic amino acids may be required.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 3: Peptide Cleavage and Deprotection

-

Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard Reagent R cocktail is trifluoroacetic acid (TFA)/thioanisole/ethanedithiol (EDT)/anisole (90:5:3:2).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Experimental Workflow for Peptide Synthesis

Caption: Workflow for SPPS of peptides containing 3-(1-Aminocyclopropyl)benzoic acid.

Conceptual Model of Receptor-Ligand Interaction

Caption: Constrained peptide interaction with a hypothetical receptor.

References

- 1. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAPQMD parametrization of molecular systems with cyclopropyl rings: conformational study of homopeptides constituted by 1-aminocyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. chem.uci.edu [chem.uci.edu]

- 6. luxembourg-bio.com [luxembourg-bio.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Aminocyclopropyl)benzoic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-(1-Aminocyclopropyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(1-Aminocyclopropyl)benzoic acid?

A1: The synthesis typically involves a multi-step process. A common strategy is the cyclopropanation of a suitable styrene precursor, followed by functional group manipulations to introduce the amino group and the carboxylic acid. Key reactions often include Simmons-Smith cyclopropanation or transition-metal-catalyzed decomposition of diazo compounds.[1][2] Another approach involves building the aminocyclopropyl moiety first and then coupling it to the benzoic acid ring.

Q2: My overall yield is consistently low. What are the most critical stages to focus on?

A2: Low yields in multi-step syntheses can result from cumulative losses.[3] Key areas to investigate are:

-

Cyclopropanation Step: This is often the most challenging step. Inefficient carbene/carbenoid formation or side reactions can significantly reduce yield.[4][5]

-

Purification Steps: Product loss during workup and chromatography is a common issue.[6][7] Ensure proper phase separation, thorough extraction, and careful handling during solvent removal.

-